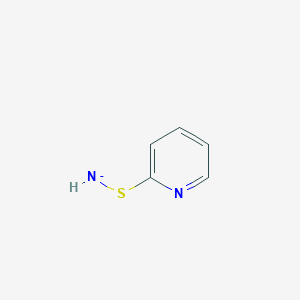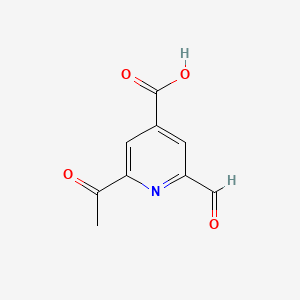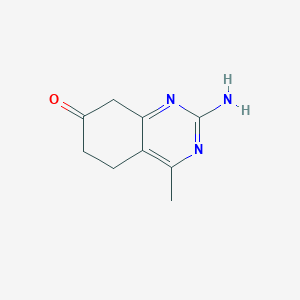
2-(Chloromethyl)-6-iodoisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-6-iodoisonicotinaldehyde is an organic compound that belongs to the class of halogenated heterocyclic compounds It is characterized by the presence of both chlorine and iodine atoms attached to a pyridine ring, which is further functionalized with an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-iodoisonicotinaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of isonicotinaldehyde derivatives. For instance, the chloromethylation of 6-iodoisonicotinaldehyde can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-6-iodoisonicotinaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, alcohols, carboxylic acids, and various coupled products depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-6-iodoisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-6-iodoisonicotinaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes, making it a potent bioactive agent.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloromethyl-4-methylquinazoline: Another halogenated heterocyclic compound with similar reactivity.
2-Chloromethyl-1,3-dioxolane: A compound with a similar chloromethyl group but different ring structure.
2-Chloromethyl-4(3H)-quinazolinone: Known for its anticancer activity and used as an intermediate in drug synthesis.
Uniqueness
2-(Chloromethyl)-6-iodoisonicotinaldehyde is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological activity
Propiedades
Fórmula molecular |
C7H5ClINO |
|---|---|
Peso molecular |
281.48 g/mol |
Nombre IUPAC |
2-(chloromethyl)-6-iodopyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H5ClINO/c8-3-6-1-5(4-11)2-7(9)10-6/h1-2,4H,3H2 |
Clave InChI |
SSNNBAHFDBJBJP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CCl)I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 2-(benzylthio)-4-hydroxy-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B14848274.png)
![1-(2-(5-Methoxy-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14848285.png)









